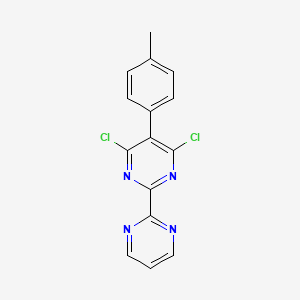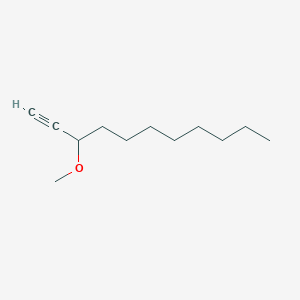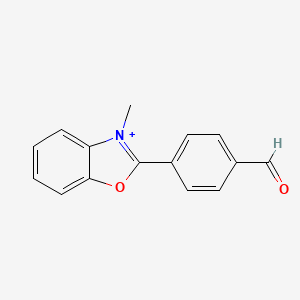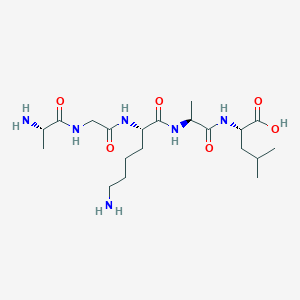
Methyl-propoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-propoxysilane is an organosilicon compound with the chemical formula C4H12OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its hydrophobic properties and its ability to form stable bonds with various substrates, making it valuable in a range of industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-propoxysilane can be synthesized through the reaction of methyltrichlorosilane with propanol in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows:
CH3SiCl3+C3H7OH→CH3Si(OCH2CH2CH3)3+HCl
This reaction requires careful control of temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous feeding of reactants and removal of by-products to maintain the desired reaction environment. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity this compound suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-propoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: this compound can participate in nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, typically under controlled temperature and humidity.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, under mild to moderate conditions.
Major Products
Hydrolysis: Silanols and propanol.
Condensation: Polymeric siloxanes.
Substitution: Silanes with different organic groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-propoxysilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties and hydrophobic nature.
Wirkmechanismus
The mechanism of action of methyl-propoxysilane involves its ability to form stable covalent bonds with various substrates through the hydrolysis and condensation of its silane groups. The hydrolyzed silanol groups can react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Vergleich Mit ähnlichen Verbindungen
Methyl-propoxysilane can be compared with other silane compounds such as:
Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of propoxy groups, leading to different reactivity and applications.
Methyltriethoxysilane: Contains ethoxy groups, which provide different hydrolysis and condensation behavior.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms, used in different synthetic applications due to its distinct reactivity.
This compound is unique in its balance of hydrophobicity and reactivity, making it suitable for specific applications where other silanes may not perform as effectively.
Eigenschaften
Molekularformel |
C4H10OSi |
|---|---|
Molekulargewicht |
102.21 g/mol |
InChI |
InChI=1S/C4H10OSi/c1-3-4-5-6-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
KAFPJTWNTMYOCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)

![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
